molecular formula C16H17NO3S B8588076 4-(4-Butoxyphenyl)thio-1-nitrobenzene CAS No. 62248-47-9

4-(4-Butoxyphenyl)thio-1-nitrobenzene

Cat. No.: B8588076
CAS No.: 62248-47-9
M. Wt: 303.4 g/mol
InChI Key: HPBXLRFQIYLFHD-UHFFFAOYSA-N
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Description

4-(4-Butoxyphenyl)thio-1-nitrobenzene is a sulfur-containing aromatic compound characterized by a nitro group at the para position of a benzene ring and a 4-butoxyphenylthio substituent. For instance, derivatives with nitro and sulfur-containing substituents are often intermediates in pharmaceuticals or agrochemicals .

Properties

CAS No.

62248-47-9

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

1-(4-butoxyphenyl)sulfanyl-4-nitrobenzene

InChI

InChI=1S/C16H17NO3S/c1-2-3-12-20-14-6-10-16(11-7-14)21-15-8-4-13(5-9-15)17(18)19/h4-11H,2-3,12H2,1H3

InChI Key

HPBXLRFQIYLFHD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

a) 4-(4-Nitrophenyl)thiomorpholine

  • Structure : Features a thiomorpholine ring (a six-membered heterocycle with sulfur and nitrogen) attached to a nitrobenzene group.
  • Synthesis: Prepared via nucleophilic aromatic substitution (NAS) between 4-fluoronitrobenzene or 4-chloronitrobenzene and thiomorpholine in solvents like 1-butanol .
  • Key Differences : The thiomorpholine ring introduces steric hindrance and basicity absent in 4-(4-Butoxyphenyl)thio-1-nitrobenzene. The latter’s butoxy group enhances lipophilicity compared to the polar thiomorpholine.

b) 1-Benzyloxy-4-nitrobenzene

  • Structure : Contains a benzyloxy group (O–CH₂C₆H₅) instead of the thioether and butoxyphenyl substituent.
  • Reactivity : The nitro group directs electrophilic substitution reactions to the meta position, while the thioether in 4-(4-Butoxyphenyl)thio-1-nitrobenzene may activate adjacent positions differently due to sulfur’s polarizability.

c) Dyclonine Hydrochloride

  • Structure: Shares the 4-butoxyphenyl group but incorporates a piperidinyl-propanone backbone instead of a nitrobenzene core.
  • Functionality : The butoxy group in both compounds likely contributes to similar solubility profiles (moderate polarity), but Dyclonine’s tertiary amine and ketone groups enable pharmacological activity, unlike the inert nitro group in 4-(4-Butoxyphenyl)thio-1-nitrobenzene .

Physicochemical Properties

Property 4-(4-Butoxyphenyl)thio-1-nitrobenzene 4-(4-Nitrophenyl)thiomorpholine 1-Benzyloxy-4-nitrobenzene
Molecular Weight ~317.4 g/mol ~254.3 g/mol ~259.2 g/mol
Solubility Low in water; soluble in DCM, THF Moderately polar (soluble in alcohols) Insoluble in water; soluble in ether
Stability Stable under inert conditions Sensitive to strong acids/bases Light-sensitive

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